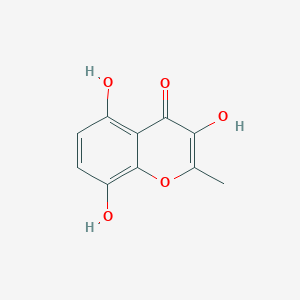
3,5,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,8-Trihydroxy-2-methyl-4H-chromen-4-one: is a compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its chromen-4-one core structure, which is a significant structural entity in medicinal chemistry due to its broad range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,8-trihydroxy-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of resorcinol derivatives and β-ketoesters, which undergo cyclization in the presence of acidic or basic catalysts . The reaction conditions often require refluxing in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can enhance the sustainability of industrial production .
Chemical Reactions Analysis
Types of Reactions: 3,5,8-Trihydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted chromen-4-one compounds, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: In chemistry, 3,5,8-trihydroxy-2-methyl-4H-chromen-4-one serves as a building block for the synthesis of more complex molecules.
Biology: This compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is often studied for its potential therapeutic effects and as a lead compound for drug development .
Medicine: In medicine, 3,5,8-trihydroxy-2-methyl-4H-chromen-4-one is investigated for its potential use in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to modulate biological pathways makes it a promising candidate for pharmaceutical research .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3,5,8-trihydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chromen-4-one core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 5,6,8-Trihydroxy-2-methyl-4H-chromen-4-one
- 3,5,7-Trihydroxy-2-methyl-4H-chromen-4-one
- 3,5,8-Trihydroxy-2-phenyl-4H-chromen-4-one
Comparison: Compared to similar compounds, 3,5,8-trihydroxy-2-methyl-4H-chromen-4-one is unique due to the specific positioning of its hydroxyl groups and the presence of a methyl group at position 2. These structural differences contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
61885-14-1 |
|---|---|
Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
3,5,8-trihydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H8O5/c1-4-8(13)9(14)7-5(11)2-3-6(12)10(7)15-4/h2-3,11-13H,1H3 |
InChI Key |
GWRPDOGTRLMNNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


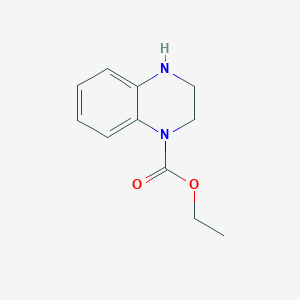
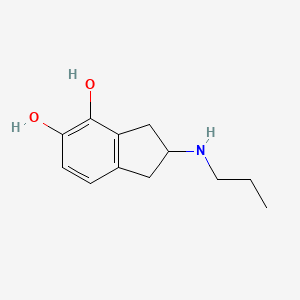
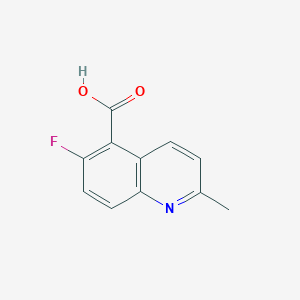

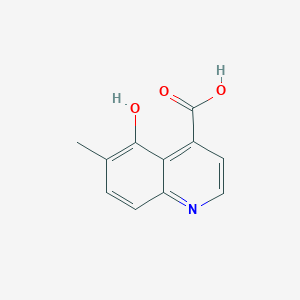
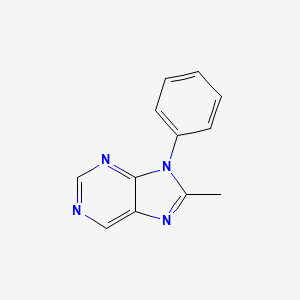
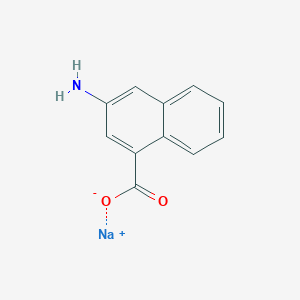
![1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11894363.png)
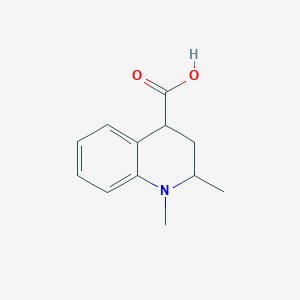
![Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11894367.png)



![2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-](/img/structure/B11894401.png)
